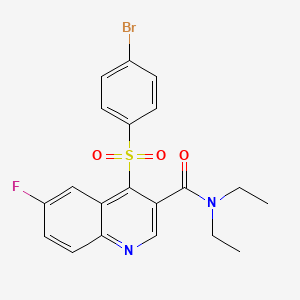
4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a sulfonyl group, a diethylamino group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various spectroanalytical techniques such as NMR, IR, and elemental analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. These properties include molecular weight, boiling point, melting point, solubility, and more .
科学的研究の応用
Synthesis and Derivatization in Organic Chemistry
4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide, due to its structural composition, might be involved in the synthesis of complex organic compounds. For instance, the presence of bromophenyl groups suggests potential involvement in cross-coupling reactions, similar to those used in synthesizing compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain anti-inflammatory and analgesic materials. Innovations in the synthesis of such intermediates are crucial for improving yield and reducing the cost and environmental impact of pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Radical Cyclization in Synthesis
Radical cyclizations are pivotal in organic synthesis for constructing carbo- and heterocyclic compounds. The nature of the substituents and reaction conditions (like temperature) play a significant role in determining the regiochemistry of such cyclizations. This knowledge is instrumental in synthesizing various physiologically active compounds, indicating that compounds with structures similar to this compound could be key in developing new therapeutic agents (Ishibashi & Tamura, 2004).
Environmental Degradation of Fluorinated Compounds
Compounds with structures resembling this compound might be involved in environmental degradation pathways, particularly for fluorinated compounds. Understanding the degradation pathways, half-lives, and potential toxicological impacts of such compounds is critical in assessing their environmental fate and potential health risks (Liu & Avendaño, 2013).
Bioaccumulation and Ecotoxicology
The study of perfluorinated acids, including substances structurally related to this compound, provides insights into bioaccumulation trends and ecotoxicology. Understanding these aspects is crucial for risk assessment and management of these chemicals in the environment (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-bromophenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2O3S/c1-3-24(4-2)20(25)17-12-23-18-10-7-14(22)11-16(18)19(17)28(26,27)15-8-5-13(21)6-9-15/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWNNOZRRGNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B2477797.png)

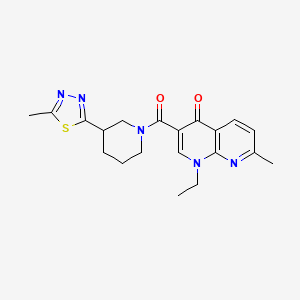
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2477803.png)

![2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2477805.png)
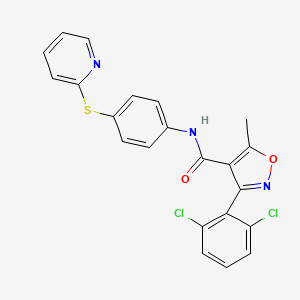

![6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2477808.png)
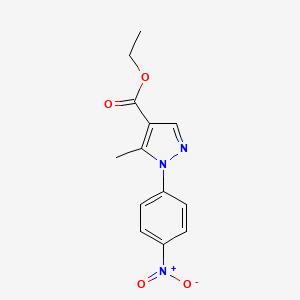

amine](/img/structure/B2477815.png)
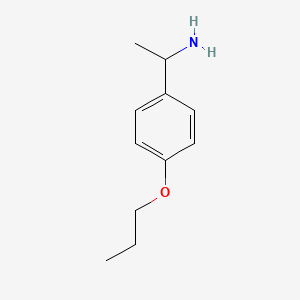
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2477819.png)
